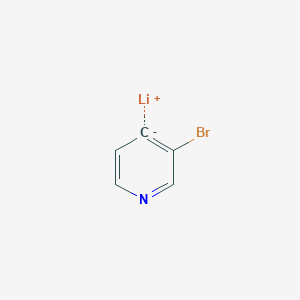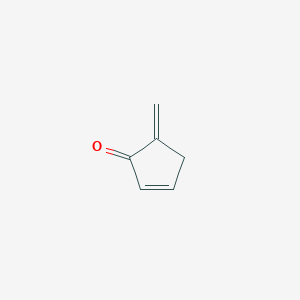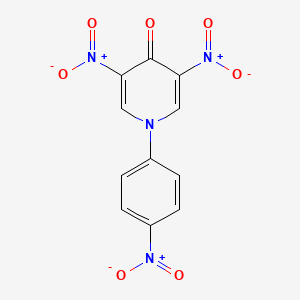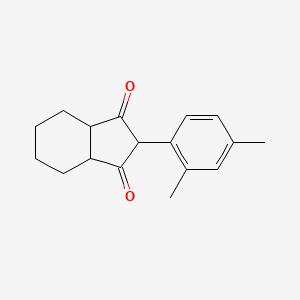![molecular formula C12H20SSi B14434653 Trimethyl[1-(phenylsulfanyl)propyl]silane CAS No. 76200-34-5](/img/structure/B14434653.png)
Trimethyl[1-(phenylsulfanyl)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[1-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[1-(phenylsulfanyl)propyl]silane typically involves the reaction of a suitable organosilicon precursor with a phenylsulfanyl reagent. One common method is the hydrosilylation of allyl phenyl sulfide with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl[1-(phenylsulfanyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alcohols, and amines under basic or acidic conditions.
Major Products:
Oxidation Products: Phenylsulfoxide, phenylsulfone.
Reduction Products: Phenylthiol.
Substitution Products: Various organosilicon derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl[1-(phenylsulfanyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group and phenylsulfanyl functionality into molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosilicon compounds.
Mécanisme D'action
The mechanism by which Trimethyl[1-(phenylsulfanyl)propyl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group for reactive sites, while the phenylsulfanyl group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the silicon-oxygen and silicon-fluorine affinity, making it a versatile reagent in organic synthesis.
Similar Compounds:
Trimethyl(phenyl)silane: Similar structure but lacks the propyl chain and phenylsulfanyl group.
Trimethyl(phenylthio)silane: Contains a phenylthio group instead of phenylsulfanyl.
Trimethyl(propoxy)silane: Features a propoxy group instead of phenylsulfanyl.
Uniqueness: this compound is unique due to the combination of the trimethylsilyl group with a phenylsulfanyl-substituted propyl chain. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both silyl and sulfanyl functionalities are desired.
Propriétés
| 76200-34-5 | |
Formule moléculaire |
C12H20SSi |
Poids moléculaire |
224.44 g/mol |
Nom IUPAC |
trimethyl(1-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C12H20SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Clé InChI |
JINUTVNBBZGJBY-UHFFFAOYSA-N |
SMILES canonique |
CCC([Si](C)(C)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)


![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)




